molecular formula C8H12O3 B065806 Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 183065-60-3

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B065806
CAS No.: 183065-60-3
M. Wt: 156.18 g/mol
InChI Key: BFZADIYBHRMTFZ-DGUCWDHESA-N
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Description

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It is also known by its IUPAC name, ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate . This compound is characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves a multi-step reaction process. One common method includes the use of dichloromethane as a solvent under inert atmosphere conditions . The reaction is carried out at room temperature (approximately 20°C) for about 2 hours . The specific steps and reagents used in the synthesis can vary, but the general approach involves the formation of the bicyclic structure through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can participate in ring-opening reactions, which can lead to the formation of various intermediates and products . These reactions can affect different molecular pathways depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of both an oxirane and a cyclopropane ring. This combination of features makes it particularly interesting for studies in stereochemistry and reaction mechanisms .

Properties

IUPAC Name

ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)5-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5?,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZADIYBHRMTFZ-DGUCWDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C[C@@H]2[C@H](C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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